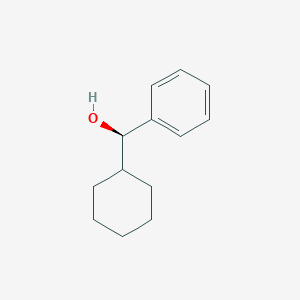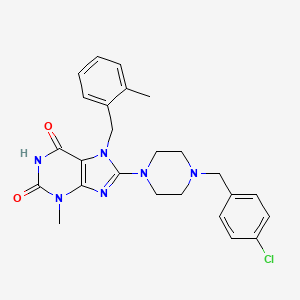
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
A notable application of purine linked piperazine derivatives includes their development as potent inhibitors of Mycobacterium tuberculosis . A study designed a series of these compounds aiming to disrupt the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects against tuberculosis. This research highlighted a cluster of six analogues demonstrating promising activity, with some showing greater potencies compared to existing clinical drugs like Ethambutol. The findings were also supported by computational molecular docking analysis, suggesting these compounds as potential templates for developing preclinical agents against tuberculosis (Srihari Konduri et al., 2020).
Cardiovascular Activity
Another application explored the synthesis and cardiovascular activity of new derivatives, specifically focusing on their electrocardiographic, antiarrhythmic, and hypotensive activity. The study found that certain compounds exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, alongside weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (G. Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Further research into 8-aminoalkyl derivatives of purine-2,6-dione revealed their potential as psychotropic agents. A series of these compounds was synthesized to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties in preclinical models. This study opens possibilities for designing new serotonin ligands with psychotropic activity, highlighting the versatility of purine-2,6-dione derivatives in psychiatric disorder treatments (G. Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
Research into diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. highlighted the antimicrobial potential of these compounds. New diketopiperazine derivatives showed modest antivirus activity against the influenza A (H1N1) virus, demonstrating the chemical diversity and bioactivity potential of compounds derived from marine organisms (Pei-Pei Wang et al., 2013).
Antihistaminic Activity
Another study focused on synthesizing derivatives with antihistaminic activity, revealing compounds that effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis. This research supports the therapeutic potential of purine derivatives in treating allergic reactions and conditions (J. Pascal et al., 1985).
properties
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHYTCDFHEBPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

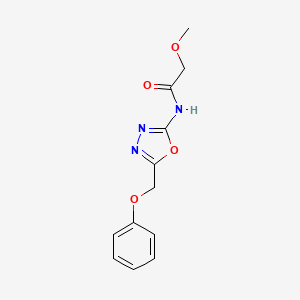
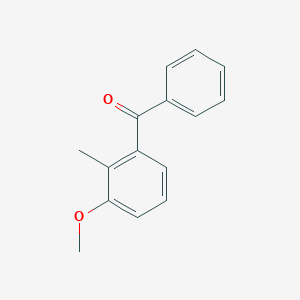
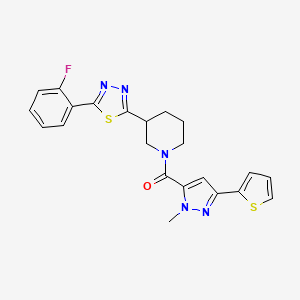
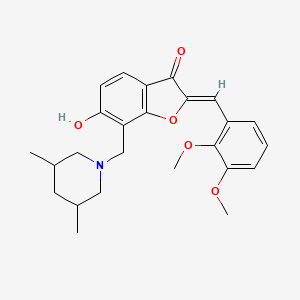
![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)
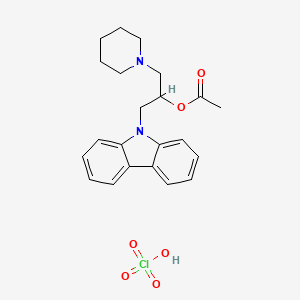
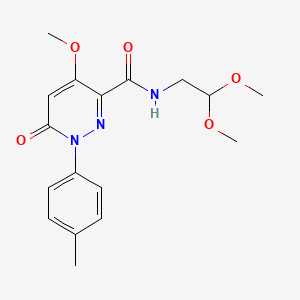
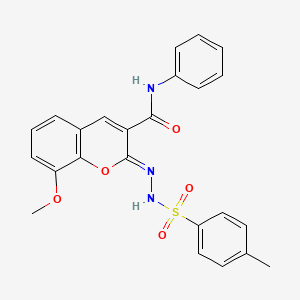
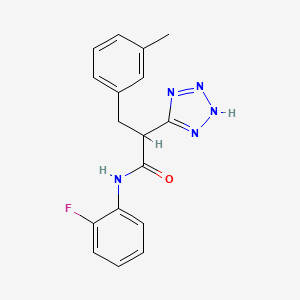
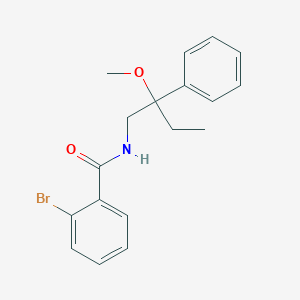
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
![ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2385688.png)

